3-Chloro-5-methylbenzohydrazide
Description
Properties
IUPAC Name |
3-chloro-5-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-6(8(12)11-10)4-7(9)3-5/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWIUOKVJURQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Pathway
The most direct route to 3-chloro-5-methylbenzohydrazide begins with 3-chloro-5-methylbenzoic acid. Conversion to the corresponding acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. The acid chloride is subsequently treated with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol or tetrahydrofuran (THF) to yield the target hydrazide.
Reaction Conditions:
-
Chlorination: 3-Chloro-5-methylbenzoic acid (1 equiv) reacts with SOCl₂ (1.2 equiv) at 70–80°C for 4–6 hours.
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Hydrazide Formation: The acid chloride intermediate is cooled to 0–5°C before dropwise addition of hydrazine hydrate (1.5 equiv) in ethanol. Stirring continues at room temperature for 12–24 hours.
Ester Hydrolysis and Hydrazinolysis
Alternatively, methyl 3-chloro-5-methylbenzoate undergoes nucleophilic acyl substitution with hydrazine. This method avoids handling corrosive acid chlorides and employs milder conditions.
Procedure:
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Methyl ester (1 equiv) and hydrazine hydrate (2 equiv) are refluxed in methanol for 8–12 hours.
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The product precipitates upon cooling and is filtered.
Optimization Note: Ultrasonic irradiation (40 kHz, 100 W) reduces reaction time to 2–3 hours with comparable yields (80–88%).
Catalytic and Solvent Effects
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol and methanol remain preferred due to hydrazine solubility and ease of product isolation.
Table 1: Solvent Impact on Hydrazide Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 25 | 24 | 82 |
| Methanol | 25 | 18 | 85 |
| DMF | 80 | 6 | 78 |
Catalytic Additives
Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) marginally improve yields (3–5%) by facilitating hydrazine activation. However, their use is optional due to cost and purification challenges.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe continuous flow systems for benzohydrazide production, reducing reaction times and improving safety profiles. Key parameters include:
-
Residence Time: 10–15 minutes at 120°C.
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Pressure: 5–10 bar to maintain solvent integrity.
Advantages:
-
95% conversion efficiency.
-
Reduced hydrazine exposure risks.
Waste Management
Byproducts like HCl gas (from chlorination) are neutralized in-situ using NaOH scrubbers. Solvent recovery systems (e.g., distillation) achieve >90% ethanol reuse.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5-methylbenzohydrazide serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows it to interact with biological targets, making it valuable in drug development. For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific enzymes involved in cancer progression.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on several cancer cell lines, including lung and breast cancer cells. The mechanism of action was linked to the inhibition of key metabolic pathways necessary for tumor growth .
The compound is also used in biological research to explore the effects of halogenated benzohydrazides on various biological systems. Studies have shown that these compounds can influence cell signaling pathways and gene expression, providing insights into their potential therapeutic roles.
Case Study: Biological Impact
Research indicated that this compound derivatives could modulate histone demethylase activity, which is crucial for regulating gene expression in cancer cells. This modulation leads to cell cycle arrest and apoptosis in malignant cells while sparing normal cells .
Industrial Applications
Beyond research, this compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility as a building block in organic synthesis makes it a valuable asset in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group is known to form covalent bonds with carbonyl-containing compounds, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 3-chloro-5-methylbenzohydrazide are influenced by substituents on both the benzene ring and the hydrazide moiety. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : Methoxy and hydroxyl groups improve aqueous solubility (e.g., compounds in ), while halogenated derivatives exhibit higher lipophilicity .
- Thermal Stability : Hydrazones with rigid E-configurations (e.g., 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide ) display higher melting points (>250°C) due to intermolecular hydrogen bonding .
Biological Activity
3-Chloro-5-methylbenzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound is a hydrazone derivative, which is characterized by the presence of a hydrazine group (-NH-NH2) attached to a benzene ring with chlorine and methyl substituents. The structural formula can be represented as follows:
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. In a study assessing its effectiveness against various bacterial strains, the compound was tested using the MTT assay method against:
- Bacillus subtilis
- Escherichia coli
- Pseudomonas fluorescens
- Staphylococcus aureus
The results indicated that this compound showed varying degrees of inhibition against these pathogens, suggesting its potential as an antibacterial agent. The following table summarizes the antibacterial activity observed:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 12 |
| Pseudomonas fluorescens | 10 |
| Staphylococcus aureus | 18 |
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against common fungal strains such as Aspergillus niger and Candida albicans . The antifungal activity results are summarized below:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Aspergillus niger | 14 |
| Candida albicans | 11 |
These findings indicate that the compound possesses notable antifungal properties, making it a candidate for further development in antifungal therapies.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydrazone moiety may interact with microbial enzymes or cellular components, disrupting essential metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of hydrazone derivatives, including this compound. For instance, a recent study focused on synthesizing and evaluating various hydrazone compounds for their antimicrobial properties. The findings revealed that modifications in the chemical structure significantly influenced biological activity, highlighting the importance of structure-activity relationships in drug design.
Additionally, another research effort investigated the cytotoxicity of related compounds in mammalian cell lines, demonstrating that some hydrazones exhibit low toxicity while maintaining antimicrobial efficacy. This aspect is crucial for developing therapeutic agents with minimal side effects.
Q & A
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
- Methodology :
Document all variables: solvent grade, humidity, and stirring rates.
Use design-of-experiment (DoE) software to optimize conditions (e.g., 65°C, 18 hr, 1:1.1 molar ratio).
Share raw crystallographic data (CIF files) via CCDC to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
